2,3,6-Trimethylquinolin-4-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

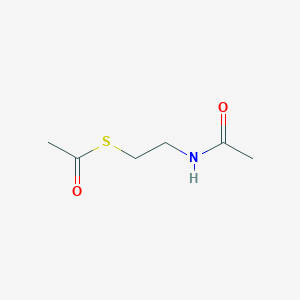

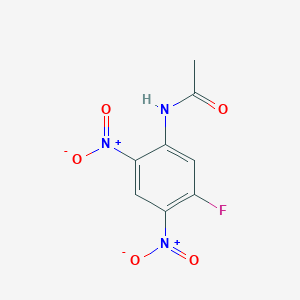

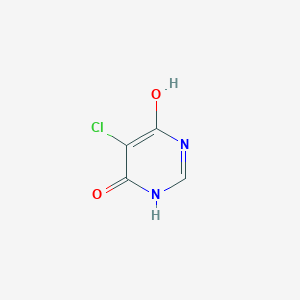

2,3,6-Trimethylquinolin-4-OL is a chemical compound with the CAS Number: 1447-42-3 and a molecular weight of 187.24 . It is also known by its IUPAC name 2,3,6-trimethyl-4(1H)-quinolinone . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2,3,6-Trimethylquinolin-4-OL, has been a topic of interest in many research studies . Various methods have been developed, including the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach synthesis protocols . More recent approaches involve transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 2,3,6-Trimethylquinolin-4-OL consists of a quinoline core with three methyl groups and a hydroxyl group . The InChI code for this compound is 1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3, (H,13,14) .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied . These studies have shown the importance of redox-active intermediates in these reactions and have used various electroanalytical tools to investigate these intermediates .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

“2,3,6-Trimethylquinolin-4-OL” is a chemical compound with the CAS Number: 1447-42-3 and a molecular weight of 187.24 . It is a white to yellow solid and has a linear formula of C12H13NO .

Medicinal Chemistry Research

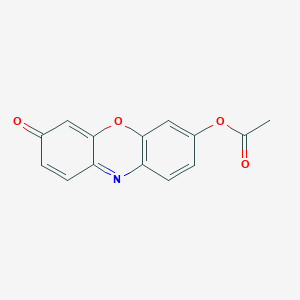

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “2,3,6-Trimethylquinolin-4-OL” being a quinoline derivative, holds potential in medicinal chemistry research .

Drug Development

The recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have unveiled their substantial efficacies for future drug development . The bioactive quinolines, including “2,3,6-Trimethylquinolin-4-OL”, have been harnessed via expeditious synthetic approaches .

In Vivo and In Vitro Screening

The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This suggests that “2,3,6-Trimethylquinolin-4-OL” could be a potential candidate for such screenings .

Biomolecular Quinolines

Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development . “2,3,6-Trimethylquinolin-4-OL” could be one such biomolecular quinoline .

Photovoltaic Applications

Quinoline derivatives, including “2,3,6-Trimethylquinolin-4-OL”, are promising for applications in polymer photovoltaic solar cells and dye-synthesized solar cells (DSSCs) . This suggests that “2,3,6-Trimethylquinolin-4-OL” could be used in the development of third-generation photovoltaics .

Eigenschaften

IUPAC Name |

2,3,6-trimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-11-10(6-7)12(14)8(2)9(3)13-11/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXBHMPKNBRNEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556621 |

Source

|

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trimethylquinolin-4-OL | |

CAS RN |

1447-42-3 |

Source

|

| Record name | 2,3,6-Trimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.